molecular formula C11H22O2 B14463180 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane CAS No. 66802-58-2

4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane

Cat. No.: B14463180
CAS No.: 66802-58-2
M. Wt: 186.29 g/mol
InChI Key: REWCDPLVKRCMPE-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with isobutyraldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The dioxane ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.

Scientific Research Applications

4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane has diverse applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-1-(2-methylpropyl)-3H-pyrimidine-2-thione
  • Triphenylmethane

Uniqueness

4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and applications, making it a valuable compound for specific research and industrial purposes.

Properties

CAS No.

66802-58-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4,4,6-trimethyl-2-(2-methylpropyl)-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-8(2)6-10-12-9(3)7-11(4,5)13-10/h8-10H,6-7H2,1-5H3

InChI Key

REWCDPLVKRCMPE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)CC(C)C)(C)C

Origin of Product

United States

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